2-amino-1-(2-fluorophenyl)-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-N-(1,3-thiazol-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
2-AMINO-1-(2-FLUOROPHENYL)-7,7-DIMETHYL-4-(3-NITROPHENYL)-5-OXO-N-(1,3-THIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound that features a quinoline core structure with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-1-(2-FLUOROPHENYL)-7,7-DIMETHYL-4-(3-NITROPHENYL)-5-OXO-N-(1,3-THIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-1-(2-FLUOROPHENYL)-7,7-DIMETHYL-4-(3-NITROPHENYL)-5-OXO-N-(1,3-THIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the quinoline and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .
Scientific Research Applications
2-AMINO-1-(2-FLUOROPHENYL)-7,7-DIMETHYL-4-(3-NITROPHENYL)-5-OXO-N-(1,3-THIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-AMINO-1-(2-FLUOROPHENYL)-7,7-DIMETHYL-4-(3-NITROPHENYL)-5-OXO-N-(1,3-THIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
2-AMINO-1-(2-FLUOROPHENYL)-7,7-DIMETHYL-4-(3-NITROPHENYL)-5-OXO-N-(1,3-THIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is unique due to its combination of a quinoline core with a thiazole ring and various functional groups. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C27H24FN5O4S |
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Molecular Weight |
533.6 g/mol |
IUPAC Name |
2-amino-1-(2-fluorophenyl)-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-N-(1,3-thiazol-2-yl)-6,8-dihydro-4H-quinoline-3-carboxamide |
InChI |
InChI=1S/C27H24FN5O4S/c1-27(2)13-19-22(20(34)14-27)21(15-6-5-7-16(12-15)33(36)37)23(25(35)31-26-30-10-11-38-26)24(29)32(19)18-9-4-3-8-17(18)28/h3-12,21H,13-14,29H2,1-2H3,(H,30,31,35) |
InChI Key |
FSWZJXXIUBHOLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=CC=C3F)N)C(=O)NC4=NC=CS4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)C1)C |
Origin of Product |
United States |
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